9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

Catalog No.
S12493749
CAS No.
332062-67-6
M.F
C17H17ClN2OS
M. Wt
332.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropy...

CAS Number

332062-67-6

Product Name

9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

IUPAC Name

9-chloro-5-propan-2-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

InChI

InChI=1S/C17H17ClN2OS/c1-10(2)17-20-14(9-13(19-20)16-4-3-7-22-16)12-8-11(18)5-6-15(12)21-17/h3-8,10,14,17H,9H2,1-2H3

InChI Key

DTKVSVBSSIOTDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC=CS3)C4=C(O1)C=CC(=C4)Cl

9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound characterized by its unique structural features, including a chloro group, isopropyl substituent, and a thienyl moiety. This compound belongs to a class of heterocyclic compounds that contain both pyrazole and benzoxazine rings. The molecular formula for this compound is C22H19ClN2O3S, indicating the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms in its structure .

The presence of the thienyl group contributes to its potential biological activity, as thiophene derivatives are known for their diverse pharmacological properties. The compound's unique arrangement of atoms and functional groups makes it a subject of interest in medicinal chemistry and materials science.

The chemical reactivity of 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can be influenced by the presence of the chloro group and the nitrogen atoms in the pyrazole moiety. Common reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzoxazine ring allows it to participate in electrophilic aromatic substitution reactions.
  • Cyclization Reactions: The compound may also engage in cyclization reactions under specific conditions to form more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

The synthesis of 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves several steps:

  • Formation of Pyrazole Ring: Starting from appropriate precursors such as hydrazines and carbonyl compounds to form the pyrazole structure.
  • Chlorination: Introduction of the chloro group via chlorination methods using reagents like phosphorus trichloride or thionyl chloride.
  • Isopropyl Substitution: Incorporation of the isopropyl group through alkylation reactions with isopropyl halides.
  • Thienyl Attachment: The thienyl moiety can be added through coupling reactions or direct substitution on the benzoxazine framework.

These synthetic pathways can vary based on available starting materials and desired yields.

The unique properties of 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine make it suitable for various applications:

  • Pharmaceutical Development: Potential use as an active pharmaceutical ingredient due to its anticipated biological activities.
  • Material Science: Exploration in polymer chemistry for developing new materials with unique electronic or optical properties.
  • Agricultural Chemistry: Possible applications as agrochemicals or pesticides based on its antimicrobial properties.

Interaction studies are crucial for understanding how 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how effectively the compound binds to various receptors or enzymes.
  • Metabolic Pathway Analysis: Investigating how the compound is metabolized in biological systems and identifying potential metabolites.
  • Synergistic Effects: Studying interactions with other drugs or compounds to determine if there are synergistic effects that enhance therapeutic efficacy.

Several compounds share structural similarities with 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-IsopropylthiazoleContains thiazole instead of thienylAntimicrobial
4-ChloroquinolineContains a quinoline ringAntimalarial
1H-Pyrazolo[3,4-b]quinolineContains pyrazole and quinolineAnticancer

These compounds highlight the diversity within similar chemical classes while showcasing how slight modifications can lead to different biological activities and applications. The uniqueness of 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine lies in its specific combination of functional groups and heterocyclic structures that may offer novel therapeutic avenues not explored by these other compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

332.0750120 g/mol

Monoisotopic Mass

332.0750120 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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